molecular formula C9H7N3O2 B3374412 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid CAS No. 1019075-47-8

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Katalognummer: B3374412
CAS-Nummer: 1019075-47-8
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: QJOLBVFQPQOKON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid (CAS 1019075-47-8 ) is a high-purity heteroaromatic carboxylic acid with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol . This compound features a pyrazole ring linked to a carboxylic acid-functionalized pyridine ring, a structure represented by the SMILES notation O=C(C1=CC=CN=C1N2N=CC=C2)O . Its specific molecular architecture, including a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, makes it a valuable building block in medicinal chemistry and drug discovery research . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials. Its carboxylic acid group allows for further derivatization, such as amide bond formation, while the nitrogen-rich heterocyclic core can act as a ligand in metal-organic complexes. Please handle with care; this product may cause skin and eye irritation (H315, H319) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-pyrazol-1-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOLBVFQPQOKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019075-47-8
Record name 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic Acid: Ligand Architectonics and Coordination Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (Hppca) , a bifunctional ligand critical to modern coordination chemistry and metallodrug development. Unlike simple pyridine or pyrazole ligands, Hppca integrates a hard oxygen donor (carboxylate) with a redox-active nitrogen frontier (pyrazolyl-pyridine core). This unique "hard-soft" architecture allows for the self-assembly of robust Metal-Organic Frameworks (MOFs) and discrete metallocycles with tunable bioactivity.

For the pharmaceutical scientist, this molecule represents a privileged scaffold: the N,N'-chelation mode stabilizes metal centers against physiological hydrolysis, while the -COOH moiety remains available for conjugation to biomolecules or solubility modulation.

Part 1: Ligand Architectonics & Design Logic

Structural Properties

The Hppca ligand operates on a "bimodal" coordination logic. Its efficacy stems from the steric and electronic interplay between two domains:

  • The Chelating Core (N,N'): The pyridine nitrogen (

    
    ) and the pyrazole nitrogen (
    
    
    
    ) are positioned to form a thermodynamically stable 5-membered chelate ring with transition metals.
  • The Bridging Arm (COO-): The carboxylic acid at position 3 is sterically crowded by the pyrazole ring at position 2. This "ortho-effect" often forces the carboxylate to rotate out of the pyridine plane, favoring bridging modes (syn-anti) over simple chelation, thereby promoting polymerization.

Coordination Modes

The ligand exhibits three primary binding modes, dictated by pH and metal hardness:

  • Mode A (Neutral N,N'): At low pH, the carboxylic acid remains protonated; the metal binds only to the nitrogen atoms.

  • Mode B (Anionic N,N',O): Upon deprotonation, the carboxylate assists in binding, often bridging to a second metal center.

  • Mode C (Bridging μ-O,O'): In lanthanide chemistry, the hard oxygen donors dominate, leading to polymeric chains.

CoordinationModes cluster_modes Coordination Modes Ligand Hppca Ligand ModeA Mode A: N,N' Chelate (Discrete Monomers) Ligand->ModeA Low pH / Soft Metals (Pd, Pt) ModeB Mode B: N,N' + O-Bridge (Dimers/Clusters) Ligand->ModeB Neutral pH / 3d Metals (Cu, Ni) ModeC Mode C: μ-Carboxylato (1D/2D Polymers) Ligand->ModeC High pH / Hard Metals (Ln, Zr) Catalysis (C-H Activation) Catalysis (C-H Activation) ModeA->Catalysis (C-H Activation) Bio-Inorganic Models Bio-Inorganic Models ModeB->Bio-Inorganic Models MOFs / Gas Storage MOFs / Gas Storage ModeC->MOFs / Gas Storage

Figure 1: Logic flow of coordination modes based on reaction conditions and metal identity.

Part 2: Synthetic Protocols

Synthesis of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Causality: Direct C-N coupling is required. The electron-deficient nature of the pyridine ring at position 2 (adjacent to the ring nitrogen) makes it susceptible to Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2-Chloronicotinic acid (Precursor A)

  • 1H-Pyrazole (Precursor B)

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to stabilize the transition state).

Protocol (Self-Validating System):

  • Activation: Dissolve 1H-pyrazole (1.1 eq) in dry DMF under

    
    . Add 
    
    
    
    (2.5 eq). Stir at RT for 30 min to generate the pyrazolide anion (visual cue: slight bubbling/suspension change).
  • Coupling: Add 2-chloronicotinic acid (1.0 eq) slowly.

  • Reflux: Heat to 110°C for 12-16 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (

      
      ) should disappear.
      
  • Workup: Pour reaction mixture into ice-water. Acidify with HCl to pH 3-4.

    • Validation: A white/off-white precipitate must form. If no precipitate, the pH is likely too high (carboxylate salt is soluble).

  • Purification: Recrystallize from Ethanol/Water.

SynthesisWorkflow Start Start: 2-Chloronicotinic Acid Step1 1. Deprotonation of Pyrazole (K2CO3/DMF, 25°C) Start->Step1 Step2 2. SnAr Coupling (110°C, 16h) Step1->Step2 Check Checkpoint: TLC Analysis Step2->Check Check->Step2 Incomplete Step3 3. Acidification (pH 3-4) Precipitation Check->Step3 Conversion Complete Final Product: Hppca (Yield >75%) Step3->Final

Figure 2: Step-by-step synthetic workflow for Hppca ligand generation.

Part 3: Coordination Chemistry & Data Analysis[1]

Transition Metal Complexes (Cu, Ni, Co)

In the presence of 3d-transition metals, Hppca typically forms mononuclear or dinuclear species. The N,N'-chelate bite angle (


) is ideal for octahedral or square-pyramidal geometries.

Key Experimental Observations:

  • Copper(II): Often forms dimers

    
     where the carboxylate bridges in a paddle-wheel fashion, or 1D chains depending on solvent coordination.
    
  • Nickel(II): Favors octahedral geometry. The ligand acts as a tridentate donor if the carboxylate oxygen coordinates to the same metal, or bidentate if the acid bridges.

Lanthanide Frameworks

Lanthanides (Ln) have high coordination numbers (8-10). Hppca acts as a "linker" here. The N-donors are less effective for Ln(III) (hard acid), so the carboxylate dominates, often forming 3D coordination polymers with high thermal stability.

Comparative Data Table:

Metal IonCoordination GeometryBinding ModeApplicationRef
Cu(II) Distorted Sq. PyramidalN,N' Chelate + O-BridgeMagnetic coupling studies[1]
Ni(II) OctahedralTridentate (N,N',O)Catalysis (Oligomerization)[2]
Co(II) Tetrahedral/OctahedralN,N' ChelateBio-mimetic oxidation[3]
Eu(III) Dodecahedralμ-Carboxylato (Bridging)Luminescent Sensors[4]

Part 4: Biological & Catalytic Relevance[2]

Metallodrug Potential

For drug development professionals, the 2-(pyrazol-1-yl)pyridine motif is a pharmacophore found in several kinase inhibitors. By complexing Hppca with metals like Ruthenium(II) or Gold(III) , researchers can exploit:

  • Kinetic Inertness: The N,N' chelate prevents rapid demetallation in blood plasma.

  • Lipophilicity Tuning: The aromatic rings facilitate passive transport across cell membranes.

  • Mechanism: Ru-Hppca complexes have shown potential in DNA binding (intercalation via the planar heterocyclic system) and inhibition of enzymes like URAT1 (based on structural analogs).

Catalytic Applications

The complex is highly active in C-H functionalization . The pyridine moiety directs the metal (usually Pd or Ru) to specific sites on substrates.

  • Protocol: Pd(OAc)2 (5 mol%) + Hppca (10 mol%) catalyzes the ortho-arylation of benzamides. The Hppca acts as a hemilabile ligand, stabilizing the Pd(II)/Pd(IV) catalytic cycle.

References

  • Synthesis and Coordination of Pyrazole-Carboxylates

    • Title: Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
    • Source: Crystal Growth & Design (ACS).
    • URL:[Link]

  • Ni(II)

    • Title: Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate.[1]

    • Source: IUCrD
    • URL:[Link]

  • Biological Activity of Pyrazole-Pyridine Analogs

    • Title: Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors.[2]

    • Source: European Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Lanthanide Coordination Chemistry

    • Title: Solid-state and solution-state coordination chemistry of lanthanide(III) complexes with (pyrazol-1-yl)acetic acid.
    • Source: PubMed.
    • URL:[Link]

  • Catalytic Utility of Pyrazole Complexes

    • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.[3][4]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Technical Guide: Pharmacological and Agrochemical Potential of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid scaffold represents a privileged bi-heterocyclic architecture merging the metabolic stability of pyrazoles with the bioactivity of nicotinic acid derivatives. This guide analyzes the structural rationale, synthetic accessibility, and multipotent biological activities of this scaffold.[1][2][3][4][5]

While historically overshadowed by simple nicotinic acid derivatives, recent SAR (Structure-Activity Relationship) studies have elevated this scaffold as a versatile template for auxinic herbicides , GPR109A (niacin receptor) modulators , and kinase inhibitors . This document provides a technical roadmap for exploiting this scaffold, moving from synthesis to assay validation.

Structural Analysis & Pharmacophore Modeling[2]

The scaffold consists of a pyridine ring substituted at the C3 position with a carboxylic acid (or bioisostere) and at the C2 position with a pyrazole ring linked via the pyrazole nitrogen (N1).

Pharmacophoric Features[4][5]
  • Acidic Head Group (C3-COOH): Critical for electrostatic interactions (e.g., Arg/Lys residues in binding pockets). It mimics the carboxylate of auxin (IAA) or nicotinic acid.

  • Aromatic Core (Pyridine): Provides a rigid linker and pi-stacking capability. The ring nitrogen (N1 of pyridine) can serve as a hydrogen bond acceptor.

  • Lipophilic Tail (C2-Pyrazole): The pyrazole ring, orthogonal to the pyridine plane due to steric clash, provides a hydrophobic handle that improves membrane permeability and fills hydrophobic pockets (e.g., in TIR1 ubiquitin ligase or kinase ATP-binding sites).

Bioisosteric Significance

The N-linked pyrazole at C2 acts as a bioisostere for phenyl or other heteroaryl rings but offers distinct electronic properties (dipole moment ~2.2 D) and metabolic stability against oxidative metabolism compared to phenyl rings.

Therapeutic & Agrochemical Applications[6]

Agrochemical: Synthetic Auxin Herbicides

Mechanism: The scaffold mimics Indole-3-acetic acid (IAA). The pyridine-3-carboxylic acid moiety is a classic auxinophore (cf. Clopyralid, Picloram). The C2-pyrazole substitution enhances lipophilicity, facilitating transport across the plant cuticle and binding to the TIR1 receptor.

Target: TIR1/AFB family of F-box proteins. Effect: Derepression of auxin response genes leading to uncontrolled growth and plant death.

Metabolic Disease: GPR109A Agonists

Mechanism: Nicotinic acid (Niacin) treats dyslipidemia via GPR109A but causes cutaneous flushing.[6] Scaffold Potential: 2-substituted nicotinic acid derivatives have been explored to separate the antilipolytic effects (G-protein signaling) from the flushing side effects (beta-arrestin signaling).[6] The pyrazole moiety can induce "biased agonism" by altering the receptor conformation upon binding.

Oncology: Kinase Inhibition

Mechanism: The bi-heterocyclic system can function as a hinge binder. Binding Mode: The pyridine nitrogen and the acid (or amide derivative) can form bidentate hydrogen bonds with the kinase hinge region. The pyrazole group extends into the solvent-accessible region or the hydrophobic back pocket, depending on substitution.

Synthetic Pathways[2][8]

The most robust method for accessing this scaffold is Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing carboxylic acid at C3 activates the halogen at C2.

Protocol: SNAr Coupling

Reagents:

  • Substrate: 2-Chloronicotinic acid (or 2-Fluoronicotinic acid for higher reactivity).

  • Nucleophile: 1H-Pyrazole (or substituted derivatives).[7][8][9][10]

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-pyrazole (1.1 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise at 0°C. Stir for 30 min until H₂ evolution ceases.

  • Addition: Add 2-chloronicotinic acid (1.0 eq) slowly. Note: If using the acid, use 2.2 eq of base to neutralize the carboxylic acid first. Alternatively, use the methyl ester of 2-chloronicotinic acid to avoid this.

  • Reaction: Heat to 80-100°C for 4–12 hours. Monitor via TLC (MeOH/DCM) or LC-MS.

  • Workup: Quench with ice water. Acidify to pH 3-4 with 1N HCl. The product often precipitates. Filter, wash with water, and dry.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Visualization of Synthetic Logic

Synthesis Start 2-Chloronicotinic Acid (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Heat (80°C) Reagent 1H-Pyrazole (Nucleophile) Base Base (NaH) Deprotonation Reagent->Base Activation Base->Intermediate Attack at C2 Product 2-(1H-pyrazol-1-yl) pyridine-3-carboxylic acid Intermediate->Product - Cl (Leaving Group)

Caption: SNAr pathway for scaffold assembly. The electron-deficient pyridine ring facilitates nucleophilic attack by the pyrazolate anion.

Experimental Validation Protocols

Agrochemical Assay: Arabidopsis Root Growth Inhibition

To validate auxin-like activity.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on MS medium containing 1% sucrose.

  • Treatment: Supplement plates with test compound (0.1, 1, 10, 100 µM). Include DMSO control and IAA (Indole-3-acetic acid) positive control.

  • Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Data Analysis: Calculate IC₅₀ relative to DMSO control.

Pharmacology Assay: GPR109A cAMP Inhibition

To validate niacin receptor agonism (Gi-coupled).

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Induction: Stimulate cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment: Add test compounds (serial dilution) and incubate for 30 min.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., LANCE Ultra).

  • Result: Agonists will decrease cAMP levels (inhibit Forskolin effect).

Signaling Pathway Visualization (Auxin Mode of Action)

AuxinPath Compound 2-(Pyrazolyl)pyridine Scaffold TIR1 TIR1/AFB (F-Box Protein) Compound->TIR1 Binds Complex TIR1-Scaffold-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination (SCF Complex) Complex->Ubiquitin Triggers Degradation Proteasomal Degradation Ubiquitin->Degradation ARF ARF Transcription Factors Degradation->ARF Releases Inhibition GeneExp Auxin Response Genes ON ARF->GeneExp Activates

Caption: Mechanism of Action for Auxinic Herbicides. The scaffold acts as "molecular glue" between TIR1 and the Aux/IAA repressor.

Quantitative Data Summary

Table 1: Comparative Predicted Activity Profile

Activity ClassTargetKey Structural RequirementReference Standard
Herbicide TIR1/AFBFree COOH at C3; Lipophilic C2-substituentPicloram / Clopyralid
Metabolic GPR109AFree COOH or bioisostere; H-bond acceptorNicotinic Acid (Niacin)
Oncology p38 MAPKAmide/Ester at C3; H-bond donor/acceptorSB-203580 (analogous)

References

  • Vertex AI Search. (2023). Biological activity of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
  • Van Herk, T., et al. (2003). "Pyrazole derivatives as partial agonists for the nicotinic acid receptor."[5] Journal of Medicinal Chemistry.

  • Fu, Q., et al. (2019).[11] "Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor." Journal of Agricultural and Food Chemistry.

  • Li, Y., et al. (2024). "Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids." MDPI Molecules.

  • ChemicalBook. (2023).[11] 2-(1H-PYRAZOL-1-YL)NICOTINIC ACID Chemical Properties.

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Coordination Chemistry

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a pyrazole ring at the 2-position, with a carboxylic acid group at the 3-position of the pyridine ring. This strategic arrangement of functional groups makes it a highly versatile N,N'-bidentate chelating ligand. The pyridine nitrogen and the adjacent N2 atom of the pyrazole ring form a stable five-membered chelate ring upon coordination to a metal center. The carboxylic acid group provides an additional coordination site, allowing for the formation of polynuclear structures or serving as a functional handle for surface anchoring or post-synthesis modification.[1][2]

(1H-Pyrazolyl)pyridines are structurally analogous to the well-studied 2,2'-bipyridine ligands but offer distinct advantages. Their synthesis is often straightforward, allowing for facile tuning of steric and electronic properties by introducing substituents.[3] This adaptability makes them highly valuable in designing metal complexes with tailored photophysical, magnetic, or catalytic properties.[3] Furthermore, the pyrazole moiety can be deprotonated, enabling it to act as a bridging ligand to form polynuclear metal complexes.[3][4]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid in the construction of novel coordination complexes.

Ligand Synthesis and Characterization

The synthesis of pyrazolyl-pyridine ligands is typically achieved through the coupling of a pyridine bearing a leaving group with an NH-pyrazole.[3] For the title compound, a common and effective method involves the nucleophilic substitution of a 2-halopyridine derivative with pyrazole.

Protocol: Synthesis of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

This protocol is adapted from established methods for the synthesis of similar pyrazolyl-pyridine compounds.[3][5]

Causality: The reaction proceeds via a copper-catalyzed N-arylation (Ullmann condensation) or a nucleophilic aromatic substitution. The base (K₂CO₃) is crucial for deprotonating the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the substitution.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 2-chloropyridine-3-carboxylic acid F Combine reactants in DMF A->F B Pyrazole B->F C K₂CO₃ (Base) C->F D CuI (Catalyst) D->F E DMF (Solvent) E->F G Heat mixture (e.g., 120-140 °C) under inert atmosphere (e.g., N₂ or Ar) for 12-24h F->G Stir H Cool to room temperature G->H I Pour into water H->I J Acidify with HCl to pH ~2-3 to precipitate product I->J K Filter the solid J->K L Wash with water K->L M Recrystallize from Ethanol/Water L->M N 2-(1H-pyrazol-1-yl)pyridine- 3-carboxylic acid M->N Dry

Caption: Workflow for the synthesis of the target ligand.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine-3-carboxylic acid (1.0 eq), pyrazole (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing distilled water.

  • Precipitation: While stirring, slowly add 2M hydrochloric acid (HCl) to the aqueous mixture until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure ligand. Dry the final product under vacuum.

Ligand Characterization

To confirm the identity and purity of the synthesized 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid, a combination of spectroscopic techniques is essential.

Property Value
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol
Technique Expected Observations
¹H NMR Resonances corresponding to the protons on the pyridine and pyrazole rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Signals for all nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (~165-170 ppm).
FT-IR (ATR) Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches of the aromatic rings (~1400-1600 cm⁻¹).
Mass Spec (ESI) A prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight.
Elemental Analysis Experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.

Application: Synthesis of a Representative Metal Complex

The bidentate nature of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid allows it to form stable complexes with a wide range of transition metals.[6][7] The following protocol describes the synthesis of a generic M(II) complex, which can be adapted for specific metals like Cu(II), Zn(II), or Fe(II).

Protocol: Synthesis of a Bis[2-(1H-pyrazol-1-yl)pyridinato-3-carboxylate]M(II) Complex

Causality: This procedure involves the reaction of the ligand with a metal salt in a 2:1 molar ratio to form a neutral, octahedral [M(L)₂] complex, assuming the ligand is doubly deprotonated. A base like triethylamine (NEt₃) or sodium hydroxide (NaOH) is used to deprotonate the carboxylic acid, facilitating its coordination to the metal center. The choice of solvent is critical; it must dissolve both the ligand and the metal salt to allow for a homogeneous reaction. Methanol or ethanol are common choices.

G cluster_ligand Ligand Preparation cluster_metal Metal Salt cluster_reaction Complexation cluster_isolation Isolation cluster_product Final Complex A Dissolve Ligand (2 eq) in Methanol B Add Base (e.g., NEt₃, 2 eq) to deprotonate COOH A->B D Add metal salt solution dropwise to ligand solution B->D Stir C Dissolve M(II) salt (1 eq) (e.g., CuCl₂, Zn(NO₃)₂) in Methanol C->D E Stir at room temp. or reflux (e.g., 2-6 hours) D->E F Precipitate forms E->F G Cool and filter solid F->G H Wash with Methanol, then Diethyl Ether G->H I Dry under vacuum H->I J [M(L)₂(Solvent)ₓ] I->J

Caption: General workflow for the synthesis of a metal complex.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (2.0 eq) in methanol. Add a stoichiometric amount of a base, such as triethylamine (2.0 eq), to the solution and stir for 15 minutes.

  • Metal Salt Solution: In a separate flask, dissolve the chosen metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O) (1.0 eq) in a minimum amount of methanol.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or precipitation is often observed immediately.

  • Completion: Stir the reaction mixture for 2-6 hours at room temperature or under gentle reflux to ensure complete complexation.

  • Isolation: Cool the mixture in an ice bath if necessary, and collect the precipitated solid by vacuum filtration.

  • Purification: Wash the isolated complex sequentially with small portions of cold methanol and diethyl ether to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the final complex in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).

Characterization of the Metal Complex

Characterizing the metal complex is crucial to confirm its formation, structure, and purity.

  • Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the precise coordination environment of the metal ion, bond lengths, bond angles, and the overall crystal packing.

  • FT-IR Spectroscopy: Comparison with the free ligand's spectrum is key. Expect a disappearance of the broad O-H stretch and a significant shift in the C=O stretching frequency to a lower wavenumber (e.g., from ~1700 cm⁻¹ to ~1610-1650 cm⁻¹) upon coordination of the carboxylate group. Shifts in the pyridine and pyrazole ring vibrations also confirm coordination.[8]

  • UV-Vis Spectroscopy: The complex will exhibit new absorption bands not present in the free ligand, which can be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions, providing insight into the electronic structure of the complex.

  • Elemental Analysis: Confirms the bulk purity and stoichiometry of the synthesized complex.

  • Magnetic Susceptibility: For complexes with paramagnetic metal centers (e.g., Cu(II), high-spin Fe(II)), this measurement determines the magnetic moment, which helps to deduce the spin state and geometry of the metal ion.[9]

G cluster_L1 Ligand 1 cluster_L2 Ligand 2 M M(II) N_py1 N M->N_py1 Coordination Bond N_pz1 N M->N_pz1 O1 O M->O1 N_py2 N M->N_py2 N_pz2 N M->N_pz2 O3 O M->O3 C1 O2 O C2 O4 O

Caption: Potential octahedral coordination of a metal ion by two ligands.

Potential Applications

The functionalization of the pyrazolyl-pyridine scaffold with a carboxylic acid group opens up numerous application possibilities.

  • Catalysis: Metal complexes derived from this ligand can serve as catalysts in various organic transformations, including oxidation, hydrogenation, and carbon-carbon coupling reactions.[7] The tunable electronic environment around the metal center allows for the optimization of catalytic activity and selectivity.

  • Functional Materials: The carboxylic acid group is an ideal anchor for grafting complexes onto surfaces like silica or metal oxides, creating functionalized materials for heterogeneous catalysis or sensing applications.[1] These ligands are also excellent building blocks for creating Metal-Organic Frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and luminescence.[10]

  • Bioinorganic Chemistry and Drug Discovery: Pyrazole-containing compounds are prominent scaffolds in medicinal chemistry.[5] Metal complexes of this ligand can be screened for biological activities, such as antimicrobial or anticancer properties.[11] The coordination of a metal ion can enhance the therapeutic potential of the organic ligand.

References

  • García-López, V., Palacios-Corella, M., Clemente-León, M., & Coronado, E. (n.d.). Iron(II) complex of 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid (ppCOOH) suitable for surface deposition. Inorganic Chemistry Communications. Available at: [Link]

  • Khafizova, E. N., Strelnikov, I. D., & Gerasimova, T. P. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 82(11), 1083-1107. Available at: [Link]

  • (n.d.). Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands. ResearchGate. Available at: [Link]

  • Shepherd, H. J., et al. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Crystal Growth & Design. Available at: [Link]

  • La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry. Available at: [Link]

  • (n.d.). Post-coordination functionalisation of pyrazolyl-based ligands as a route to polynuclear complexes based on an inert RuIIN6 core. ResearchGate. Available at: [Link]

  • Srinivas, K., & Kumar, K. A. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Benaissa, H., et al. (2018). Transition metal complexes with pyrazole carboxylic acid ligands. ResearchGate. Available at: [Link]

  • Luo, Y., et al. (2013). Solid-state and solution-state coordination chemistry of lanthanide(III) complexes with (pyrazol-1-yl)acetic acid. Dalton Transactions. Available at: [Link]

  • Mphephu, R. (2025). Ruthenium complexes of pyrazolyl-pyridine complexes as catalyst precursors for formic acid dehydrogenation. Journal of Materials Chemistry C Blogs. Available at: [Link]

  • Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. Available at: [Link]

  • (n.d.). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available at: [Link]

  • (n.d.). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). ResearchGate. Available at: [Link]

  • (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2021). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances. Available at: [Link]

  • Mphephu, R. (2026). Ruthenium complexes of pyrazolyl-pyridine complexes as catalyst precursors for formic acid dehydrogenation. Journal of Materials Chemistry A Blogs. Available at: [Link]

  • Bera, K., et al. (2019). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Scientific Reports. Available at: [Link]

  • Najar, A. M., et al. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. Available at: [Link]

  • (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. ResearchGate. Available at: [Link]

  • (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Asghar, M. N., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. Available at: [Link]

Sources

Application Note: Precision Engineering of Heteroleptic MOFs using 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Ligand Strategy

The design of Metal-Organic Frameworks (MOFs) for biological applications requires linkers that balance structural rigidity with functional versatility. The ligand 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (Hppc) represents a "Janus-faced" tecton: it possesses a "soft" N,N-chelating pocket (pyridyl-pyrazole) and a "hard" O-donor tail (carboxylic acid).

This Application Note details the protocol for reticulating this ligand into robust porous frameworks. Unlike simple dicarboxylates (e.g., terephthalic acid), Hppc induces the formation of low-symmetry Secondary Building Units (SBUs), often resulting in helical or chiral channels suitable for enantioselective drug loading.

Ligand Architecture & Coordination Modes[2]

To successfully crystallize Hppc-based MOFs, one must understand the competition between its donor sites.[1] The ligand offers three distinct coordination vectors, which can be manipulated by pH and metal selection.[1]

Coordination Logic
  • Vector A (N,N-Chelation): The pyridine nitrogen and pyrazole nitrogen (N2) form a stable 5-membered chelate ring. This is favored by transition metals like Cu(II), Co(II), and Ni(II).[1]

  • Vector B (Carboxylate Bridging): The carboxylic acid at the 3-position, once deprotonated, bridges metal centers, driving infinite chain formation.

  • Vector C (The "Pincer" Effect): In specific geometries, the carboxylate oxygen can participate with the N,N-pocket to form a tridentate coordination, locking the metal in a rigid position.[1]

Visualization of Assembly Logic

CoordinationLogic Ligand Hppc Ligand (Neutral) Deprot Deprotonation (Base/Heat) Ligand->Deprot Anion ppc- Anion Deprot->Anion Metal_Hard Hard Metal (Zn, Zr) Oxophilic Anion->Metal_Hard Preferential Binding Metal_Soft Soft Metal (Cu, Co) Azophilic Anion->Metal_Soft Preferential Binding Mode_1 Mode 1: Carboxylate Bridging (Cluster Formation) Metal_Hard->Mode_1 Dominant Mode_2 Mode 2: N,N Chelation (Capping/Linker) Metal_Soft->Mode_2 Dominant MOF_Type1 High Porosity Framework (3D Network) Mode_1->MOF_Type1 SBU Assembly MOF_Type2 Discrete Molecular Polygon (0D/1D Chain) Mode_2->MOF_Type2 Termination

Figure 1: Decision tree for coordination outcomes based on metal selection. Hard metals favor carboxylate clustering (porous networks), while soft metals favor N,N-chelation (often terminating the network).

Protocol: Solvothermal Synthesis of Zn-Hppc Bio-MOFs

This protocol focuses on Zinc (Zn) due to its biocompatibility and d10 configuration, which prevents magnetic quenching of potential luminescent properties.[1]

Materials
  • Ligand: 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (98% purity).

  • Metal Salt: Zn(NO₃)₂·6H₂O (Nitrate is preferred over chloride to avoid halogen coordination).

  • Solvent System: DMF (N,N-Dimethylformamide) / Ethanol / H₂O.[2]

  • Modulator: Acetic acid (optional, for crystal size control).[1]

Experimental Workflow
StepActionTechnical Rationale (The "Why")
1. Pre-mixing Dissolve 0.1 mmol Ligand and 0.1 mmol Zn(NO₃)₂ in 4 mL DMF/EtOH (3:1 v/v).DMF acts as a base source (via decomposition to dimethylamine) to deprotonate the carboxylic acid slowly.
2. Sonication Sonicate for 10 mins until clear.Ensures homogeneity; nucleation sites must be minimized initially for large single crystals.
3. Thermal Cycle Seal in a 20 mL scintillation vial or Teflon autoclave. Heat to 100°C for 72 hours.100°C is the "Goldilocks" zone—high enough for ligand solubility and error correction (Ostwald ripening), low enough to prevent ligand degradation.
4.[1] Cooling Cool to RT at a rate of 5°C/hour.Slow cooling prevents thermal shock and allows for high-quality crystal growth (minimizing defects).
5. Harvesting Decant mother liquor. Wash crystals 3x with fresh DMF, then 3x with Ethanol.[1]DMF removal is critical.[1] Ethanol exchange prepares the pore for activation (lower boiling point).
Troubleshooting Table
  • Problem: Amorphous powder instead of crystals.

    • Solution: Add 50 µL of Acetic Acid.[1] This competes with the ligand, slowing down nucleation (Modulated Synthesis).[1]

  • Problem: Crystals are opaque/cracked.

    • Solution: Cooling was too fast. Reduce cooling rate to 2°C/hour.

Activation & Characterization (Quality Control)[1]

For drug delivery applications, the pores must be empty.[1]

Solvent Exchange & Activation[1]
  • Soak crystals in absolute ethanol for 3 days, refreshing solvent every 24 hours.

  • Critical Step: If the framework is flexible (common with this ligand), standard vacuum drying may collapse the pores.[1]

  • Recommendation: Use Supercritical CO₂ drying or mild vacuum activation at 60°C for 12 hours.[1]

Analytical Validation
  • PXRD (Powder X-Ray Diffraction): Compare experimental pattern with simulated pattern from single-crystal data. Look for low-angle peaks (

    
    ) which indicate large unit cells and open porosity.
    
  • TGA (Thermogravimetric Analysis):

    • Weight loss < 150°C: Solvent loss (good).

    • Plateau 150°C–350°C: Stability window (drug loading zone).

    • Weight loss > 350°C: Ligand decomposition.[1]

Application Note: Drug Loading Strategy

The Hppc ligand creates a chemical environment rich in Nitrogen atoms.[1] This is chemically distinct from standard MOFs (like MOF-5) which are oxygen-rich.

Why this matters for Drug Development: Many small molecule drugs contain hydrogen-bond donors (OH, NH). The pyridyl/pyrazolyl sites in the MOF pore act as Hydrogen Bond Acceptors .[1] This specific interaction can increase drug loading capacity via non-covalent anchoring rather than simple pore filling.[1]

Loading Protocol:

  • Activate MOF (remove solvent).

  • Dissolve Drug (e.g., 5-Fluorouracil) in a non-competing solvent (e.g., dry methanol).[1]

  • Soak MOF in drug solution for 48 hours.

  • Wash surface-bound drug briefly.

  • Measure loading via UV-Vis spectroscopy of the supernatant (Difference Method).

References

The following authoritative sources provide the foundational chemistry and structural precedents for pyrazolyl-pyridine and carboxylate-based MOF systems utilized in this protocol.

  • Structural Tuning of Zn(II)

    • Title: Structural tuning of Zn(II)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption.[3]

    • Relevance: Establishes the synthesis conditions for Zn-pyrazole-carboxylate systems and demonstrates the porosity tuning essential for drug loading.
    • Source: CrystEngComm (RSC Publishing).[3]

    • URL:[Link]

  • Coordination Modes of Pyrazole-Carboxylates

    • Title: Solid-state and solution-state coordination chemistry of lanthanide(III) complexes with (pyrazol-1-yl)acetic acid.
    • Relevance: Defines the competing coordination modes (chelating vs. bridging)
    • Source: PubMed / Dalton Transactions.[1]

    • URL:[Link][1]

  • Bio-MOF Design Principles

    • Title: Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process.
    • Relevance: Highlights the biological relevance (antibacterial activity) and self-assembly logic of pyrazole-derived ligands in metal complexes.
    • Source: PMC (N
    • URL:[Link]

  • Pyrazolate MOF Stability

    • Title: A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis.[1][4]

    • Relevance: Provides evidence for the superior chemical stability of pyrazolate-based MOFs compared to pure carboxylates, a critical factor for drug delivery vehicles in physiological pH.[1]

    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link][1]

Sources

Application Notes & Protocols for the Crystallization of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Art and Science of Crystalline Order

The isolation of high-quality single crystals of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its metal complexes is a critical bottleneck in the fields of coordination chemistry, materials science, and drug development. The spatial arrangement of atoms within a crystal lattice, elucidated through techniques like X-ray diffraction, provides definitive proof of molecular structure, informs our understanding of intermolecular interactions, and ultimately dictates the material's properties. This guide is conceived not as a rigid set of instructions, but as a foundational framework built upon established principles of crystallization. It is designed to empower researchers to rationally design and troubleshoot crystallization experiments, transforming what is often perceived as an art into a systematic, scientific endeavor. Herein, we will explore the theoretical underpinnings of crystallization and translate them into actionable, field-proven protocols.

Foundational Principles: Engineering Supersaturation

Crystallization is fundamentally a process of controlled precipitation, where a solute transitions from a disordered state in solution to a highly ordered solid state. The driving force for this transition is supersaturation , a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. Achieving a state of gentle, sustained supersaturation is the cornerstone of growing large, well-ordered single crystals. Rapidly crashing a compound out of solution will invariably lead to amorphous powders or poorly crystalline material.

The journey from a clear solution to a diffractable crystal involves two key kinetic stages:

  • Nucleation: The initial formation of stable, microscopic crystalline aggregates. This process is highly sensitive to the level of supersaturation; too high, and a "shower" of tiny nuclei will form, leading to microcrystalline powder.

  • Growth: The subsequent, orderly addition of molecules from the solution onto the faces of existing nuclei. This phase is favored at lower supersaturation levels, allowing for the slow and deliberate assembly of the crystal lattice.

Our primary goal in designing a crystallization experiment is to navigate the solubility landscape of the 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid complex to favor slow nucleation and sustained growth.

Strategic Solvent Selection: The Key to Crystal Quality

The choice of solvent is arguably the most critical variable in a crystallization experiment. An ideal solvent system will exhibit moderate solubility for the target complex, with solubility being sensitive to changes in temperature or solvent composition. For 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its complexes, a range of solvents should be screened, considering the polar pyridine and carboxylic acid functionalities alongside the aromatic pyrazole ring.

Initial Solvent Screening Protocol:

  • Solubility Testing: In a small vial, attempt to dissolve ~5-10 mg of the complex in 0.5 mL of a candidate solvent at room temperature.

  • Categorization:

    • High Solubility: The compound dissolves readily. These solvents are suitable for anti-solvent diffusion techniques. Common examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.

    • Moderate Solubility: The compound dissolves upon gentle heating. These are excellent candidates for slow cooling or slow evaporation methods. Consider ethanol, acetonitrile, acetone, or ethyl acetate.[1]

    • Low Solubility: The compound is largely insoluble, even with heating. These solvents can be used as anti-solvents or "precipitants." Hexanes, diethyl ether, and water are common choices.[1]

Key Insight: For coordination complexes, mixed solvent systems are often highly effective.[2] A solvent in which the complex is soluble can be layered with or diffused against a miscible "anti-solvent" in which it is insoluble. This gradual change in solvent polarity gently coaxes the complex out of solution.

Core Crystallization Protocols

The following protocols are presented as starting points. Meticulous documentation of solvent volumes, temperatures, and observation times is crucial for reproducibility and iterative optimization.

Slow Evaporation

This is the simplest technique for air-stable compounds.[3] It is predicated on gradually increasing the solute concentration as the solvent evaporates.

Protocol:

  • Prepare a near-saturated solution of the complex in a suitable solvent (e.g., ethanol, acetonitrile) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of evaporation.

  • Place the vial in a vibration-free location, such as a desiccator or a quiet corner of a fume hood.[3][4]

  • Monitor for crystal growth over several days to weeks.

Causality: The slow rate of evaporation ensures that the solution enters the metastable zone of supersaturation gradually, favoring the growth of a few large crystals rather than many small ones.

Vapor Diffusion

Vapor diffusion is one of the most powerful and controlled methods for growing high-quality crystals, particularly when only small amounts of the compound are available.[4][5]

Methodology:

  • Liquid-Vapor Diffusion: A solution of the complex is exposed to the vapor of a more volatile anti-solvent.

  • Vapor-Liquid Diffusion: The vapor of a solvent in which the complex is soluble diffuses into a solution of the complex in an anti-solvent.

Liquid-Vapor Diffusion Protocol:

  • Dissolve the complex in a "good" solvent (e.g., DMF, methanol) to near saturation.

  • Place a small, open vial containing this solution inside a larger, sealable jar or beaker.

  • Add a larger volume of a volatile anti-solvent (e.g., diethyl ether, pentane, hexanes) to the outer jar, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer jar tightly.

  • Over time, the volatile anti-solvent will diffuse through the vapor phase into the solution of the complex, reducing its solubility and inducing crystallization.[5]

Diagram of Key Crystallization Workflows

Crystallization_Workflows cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Prep Start: Purified Complex Dissolve Dissolve in 'Good' Solvent Prep->Dissolve Filter Filter Solution (0.22 µm) Dissolve->Filter Evap Slow Evaporation Perforated Cap Vibration-free location Filter->Evap Method 1 Vapor Vapor Diffusion Inner Vial: Solution Outer Jar: Anti-solvent Filter->Vapor Method 2 Temp Temperature Gradient Saturated Solution Slow Cooling Program Filter->Temp Method 3 Crystals Single Crystals Formed Evap->Crystals Vapor->Crystals Temp->Crystals Analysis X-ray Diffraction Analysis Crystals->Analysis

Caption: General workflow for crystallization experiments.

Temperature Gradient Methods

This technique leverages the temperature-dependent solubility of the complex.[6] For most compounds, solubility increases with temperature. Therefore, a hot, saturated solution will become supersaturated upon cooling.

Slow Cooling Protocol:

  • Prepare a saturated solution of the complex in a suitable solvent (e.g., ethanol, toluene) at an elevated temperature (e.g., 50-60 °C).

  • Ensure all solid has dissolved. If not, add a minimal amount of additional solvent.

  • Place the sealed vial in a large, insulated container (like a Dewar flask filled with hot water) or a programmable incubator to allow for very slow cooling to room temperature over several hours or days.[7]

  • Avoid disturbing the container during the cooling process.

Thermal Gradient Convection: A more advanced method involves creating a small, stable temperature gradient across the crystallization vessel.[3] This can be achieved by gently heating the bottom of a sealed tube. The warmer, more saturated solution at the bottom moves via convection to the cooler region at the top, where nucleation and crystal growth occur.[8] This continuous circulation can lead to exceptionally high-quality crystals.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Solution is undersaturated; Nucleation barrier is too high.1. Allow more solvent to evaporate. 2. If using a mixed-solvent system, add more anti-solvent. 3. Gently scratch the inside of the vial with a glass rod to create a nucleation site.[9] 4. Introduce a seed crystal from a previous experiment.
Formation of Oil Compound "oiling out" due to excessively high supersaturation or cooling below its melting point in the solvent.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the "good" solvent to reduce the saturation level. 3. Attempt the crystallization at a higher temperature. 4. Try a different solvent system where the compound's solubility is lower.[4]
Rapid Precipitation of Powder Supersaturation was achieved too quickly, favoring nucleation over growth.1. Use a more dilute starting solution. 2. Slow down the process: reduce the rate of evaporation (fewer pinholes), use a less volatile anti-solvent, or decrease the cooling rate.[9] 3. Increase the volume of the "good" solvent in a vapor diffusion setup.
Many Small Crystals Too many nucleation events occurred.1. Filter the stock solution meticulously to remove dust. 2. Reduce the level of supersaturation by using a more dilute solution or a slower diffusion/evaporation rate. 3. Employ a temperature gradient to control nucleation.[10]

Data-Driven Optimization: A Summary of Conditions

The following table provides a hypothetical summary of successful crystallization conditions for various metal complexes of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (PzPyCa). This should be used as a template for documenting your own experimental results.

Complex Crystallization Method Solvent System (v/v) Temperature (°C) Time Crystal Morphology
[Cu(PzPyCa)₂(H₂O)]Vapor DiffusionMethanol / Diethyl Ether205 daysBlue plates
[Zn(PzPyCa)Cl]Slow EvaporationAcetonitrile202 weeksColorless needles
[Fe(PzPyCa)₃]·DMFSlow CoolingDMF / Toluene (1:3)60 → 2048 hoursRed blocks
[Ni(PzPyCa)₂(MeOH)₂]Liquid LayeringMethanol / Hexane201 weekGreen prisms

Conclusion: An Iterative Path to Success

The crystallization of novel complexes remains an empirical science that demands patience, meticulous observation, and systematic variation of experimental parameters. The protocols and principles outlined in this guide provide a robust starting point for tackling the crystallization of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid complexes. By understanding the interplay of solubility, supersaturation, and kinetics, researchers can move beyond trial and error and rationally design experiments with a higher probability of success. Remember that every failed experiment is a data point that can inform the next, more successful attempt.

References

  • University of Washington. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics, 35(1), 41-46. Retrieved from [Link]

  • Hampton Research. Temperature as a Crystallization Variable. Retrieved from [Link]

  • The Innovation. (2024, January 26). Vapor-phase methods for synthesizing metal-organic framework thin films. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Strelov, V. I., et al. (2025, August 1). Protein Crystallization using a Temperature Gradient. ResearchGate. Retrieved from [Link]

  • MIT Department of Chemistry. Growing Crystals. Retrieved from [Link]

  • ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds?. Retrieved from [Link]

  • ResearchGate. (2019, October 10). Crystallization and coordination compounds structures?. Retrieved from [Link]

  • PMC. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • University of Geneva. Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2019, February 15). I would like to know about how can crystallization of metal complexes take place?. Retrieved from [Link]

  • The Innovation. (2024, January 26). Vapor-phase methods for synthesizing metal-organic framework thin films. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • PMC. (n.d.). 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 24). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2026, February 6). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]

  • ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • R Discovery. (2016, January 1). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification strategies for 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid crude products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Welcome to the technical support guide for the purification of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this amphoteric heterocyclic compound. This guide provides in-depth, experience-driven advice and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid that influence its purification?

A: The molecule possesses three key features that dictate its behavior:

  • A basic pyridine ring: This nitrogen atom is weakly basic and can be protonated under acidic conditions.

  • An acidic carboxylic acid group: This group is readily deprotonated under basic conditions to form a carboxylate salt.[1]

  • A polar pyrazole ring: This contributes to the overall high polarity of the molecule.

The presence of both acidic and basic functionalities makes the compound amphoteric , allowing for significant solubility changes with variations in pH.[2] This property is fundamental to purification strategies like acid-base extraction.

Q2: What are the most common impurities I should expect in my crude product?

A: Impurities are highly dependent on the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 2-chloropyridine-3-carboxylic acid or pyrazole.

  • Side-Products: Arising from incomplete reactions or alternative reaction pathways.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.[3]

  • Degradation Products: The compound may be sensitive to strong acid/base conditions or high temperatures, leading to decomposition.[4]

Q3: My crude product is a dark, oily substance. What does this indicate?

A: An oily or dark-colored crude product often suggests the presence of high-molecular-weight polymeric impurities or colored by-products. Before attempting a primary purification method like recrystallization, it may be beneficial to perform a pre-purification step, such as treatment with activated charcoal or a quick filtration through a silica plug.[3]

Troubleshooting Purification Strategies

This section provides detailed troubleshooting for the most common purification techniques. A logical workflow for selecting the appropriate strategy is outlined below.

Purification_Decision_Tree cluster_start START cluster_strategy Purification Strategy Selection cluster_outcome OUTCOME start Crude Product Analysis (TLC, Solubility Tests) impurity_type What is the nature of the main impurity? start->impurity_type recrystallization Recrystallization impurity_type->recrystallization Solid with different solubility profile acid_base Acid-Base Extraction impurity_type->acid_base Acidic/Basic or Neutral impurities chromatography Column Chromatography impurity_type->chromatography Structurally similar polar impurities (similar Rf) purity_check Assess Purity (NMR, HPLC, Melting Point) recrystallization->purity_check acid_base->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity >95% repurify Impure: Re-evaluate Strategy purity_check->repurify Purity <95% repurify->impurity_type

Caption: Decision tree for selecting a purification strategy.

Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities from a solid product. The key is finding a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold.

Q: My compound "oils out" instead of forming crystals upon cooling. What's wrong and how do I fix it?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is cooled too rapidly.[3] The presence of impurities can also depress the melting point and exacerbate this issue.

Causality & Solution:

  • Cooling Rate: Rapid cooling doesn't allow sufficient time for an ordered crystal lattice to form.

    • Protocol: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[3]

  • Impurity Interference: Impurities can inhibit nucleation.

    • Protocol: If slow cooling fails, try "scratching" the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previously purified batch to induce crystallization.[3]

  • Solvent Choice: The solvent may be too good at dissolving the compound even when cold, or too poor, leading to supersaturation issues.

    • Protocol: Test a range of solvents. A good starting point for this polar molecule would be polar protic solvents like ethanol or isopropanol, or mixtures like ethyl acetate/hexane.[5]

Solvent/SystemPolarityBoiling Point (°C)Comments
WaterHigh100May be suitable if the compound has low solubility in cold water.[5]
EthanolMedium-High78A generally good solvent for recrystallizing polar compounds.[5]
IsopropanolMedium82Similar to ethanol, offers a slightly higher boiling point.
Ethyl AcetateMedium77Often used in a solvent system with a non-polar co-solvent.
Ethyl Acetate / HexaneVariable~69-77A powerful system. Dissolve in minimal hot ethyl acetate, then add hot hexane until the solution becomes turbid. Clarify with a few drops of hot ethyl acetate before cooling.
Acid-Base Extraction

This technique leverages the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities. The principle relies on converting the compound into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the compound by adjusting the pH.[1][6]

Q: My recovery from acid-base extraction is very low. Where did my product go?

A: Low recovery is typically due to incomplete precipitation, using the wrong pH for extraction or regeneration, or product loss in the aqueous phase.

Causality & Solution:

  • Incomplete Precipitation: The pH was not adjusted sufficiently to neutralize the salt and cause the neutral compound to precipitate fully.

    • Protocol: When regenerating the solid from the aqueous layer, add acid (if it's in the basic layer) or base (if it's in the acidic layer) dropwise while monitoring the pH with litmus paper or a pH meter. Continue adding until no more precipitate forms. For this compound, aim for the isoelectric point (the pH at which it has no net charge), which will likely be in the weakly acidic to neutral range. Cool the solution in an ice bath to maximize precipitation before filtration.[1]

  • Incorrect Base for Extraction: The base used was not strong enough to fully deprotonate the carboxylic acid, or it was too strong and caused side reactions.

    • Protocol: To isolate your compound in the aqueous phase, a weak base like sodium bicarbonate (NaHCO₃) should be sufficient to deprotonate the carboxylic acid without reacting with less acidic impurities.[1] A strong base like sodium hydroxide (NaOH) will deprotonate your compound but also many other weakly acidic impurities.

  • Emulsion Formation: A stable emulsion can form at the interface of the organic and aqueous layers, trapping your product.

    • Protocol: To break an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel and swirl gently. This increases the polarity of the aqueous layer and helps force the separation.[3] If this fails, passing the emulsified layer through a pad of Celite can be effective.[3]

Acid_Base_Workflow start Crude Product (dissolved in Ethyl Acetate) add_bicarb Extract with aq. NaHCO3 start->add_bicarb separate1 Separate Layers add_bicarb->separate1 org_layer1 Organic Layer (Contains neutral & basic impurities) separate1->org_layer1 Top aq_layer1 Aqueous Layer 1 (Contains product as sodium salt) separate1->aq_layer1 Bottom acidify Acidify with HCl to pH ~4-5 (Precipitation) aq_layer1->acidify filter Filter & Wash with cold water acidify->filter product Pure Product filter->product

Caption: Workflow for acid-base extraction purification.

Column Chromatography

For separating complex mixtures or compounds with very similar properties to their impurities, column chromatography is the method of choice.[4][7] Due to the high polarity of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid, special considerations are required.

Q: My compound streaks badly or won't elute from the silica gel column. What should I do?

A: This is a classic problem for polar, basic compounds on standard silica gel.[8] The basic pyridine nitrogen interacts very strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape (tailing/streaking) or irreversible adsorption.[8]

Causality & Solution:

  • Strong Acid-Base Interaction: The pyridine moiety binds tightly to the acidic silica gel.

    • Protocol 1 (Add a Modifier): Neutralize the acidic sites on the silica by adding a basic modifier to your mobile phase. For this compound, adding 0.5-2% triethylamine (TEA) to your ethyl acetate/hexane or dichloromethane/methanol eluent is a good starting point.[3][8]

    • Protocol 2 (Use a Different Stationary Phase): If modifiers are ineffective, switch to a different adsorbent. Neutral alumina can be a good alternative to acidic silica.[3] For very challenging separations, reversed-phase (C18) chromatography is an excellent option, where the compound is eluted with a polar mobile phase like water/acetonitrile, often with 0.1% formic acid as a modifier to improve peak shape.[3]

  • Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column.

    • Protocol: For highly polar compounds, a standard ethyl acetate/hexane system may not be sufficient. A more polar system, such as 5-10% methanol in dichloromethane (DCM), is often required.[8][9] Be cautious, as using more than 10% methanol in DCM can risk dissolving the silica gel.[9]

ProblemProbable CauseRecommended Solution
Streaking/Tailing Strong interaction of basic pyridine with acidic silica.[8]Add 1-2% triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase.[3][8]
No Elution Compound is too polar for the solvent system.[3]Switch to a more polar eluent (e.g., 5% Methanol in DCM). If that fails, consider reversed-phase (C18) chromatography.[9]
Poor Separation Rf values of compound and impurity are too close.Optimize the solvent system using TLC. Try adding a third solvent or switching to a different system (e.g., from EtOAc/Hexane to DCM/Methanol).
Compound Decomposes Compound is unstable on acidic silica gel.[4]Deactivate the silica gel with TEA or switch to a neutral stationary phase like alumina.[3]

References

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Protein purification troubleshooting guide. Cytiva (via Dutscher). Available at: [Link]

  • Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. ACS Publications. Available at: [Link]

  • Reaction of Pyridine Bases with Carboxylic Acids in Benzene. ResearchGate. Available at: [Link]

  • Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. Available at: [Link]

  • 2-(1H-Pyrazol-3-Yl)Pyridine. PubChem. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • RECRYSTALLISATION. Available at: [Link]

  • Column chromatography & TLC on highly polar compounds? Reddit. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • What's the best solvent to remove these crystals and recrystallize it? Reddit. Available at: [Link]

  • Purification of heterocyclic organic nitrogen compounds. Google Patents.
  • Process for preparing pyridine carboxylic acid derivatives. Google Patents.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available at: [Link]

  • p-AMPHOTERIC HETEROCYCLES. Available at: [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]

Sources

Validation & Comparative

FTIR characteristic absorption bands of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR characteristic absorption bands for 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid . It is designed for researchers utilizing this compound as a pharmaceutical intermediate (e.g., in Apixaban synthesis) or as a ligand in coordination chemistry.

Executive Summary

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a bifunctional heterocyclic building block.[1][2][3] Its infrared spectrum is a superposition of three distinct vibrational domains: the pyridine ring , the pyrazole substituent , and the carboxylic acid moiety .

Unlike simple nicotinic acid, the presence of the bulky pyrazolyl group at the ortho position (C2) introduces steric strain that disrupts planar conjugation and alters the hydrogen-bonding network of the carboxylic acid. This guide compares the target molecule against its structural precursors to isolate unique spectral fingerprints.

Part 1: Molecular Architecture & Vibrational Theory

The molecule consists of a central pyridine ring substituted at the 2-position by a pyrazole ring (attached via N1) and at the 3-position by a carboxylic acid.

Key Structural Features affecting FTIR:

  • Ortho-Substitution Sterics: The C2-pyrazole and C3-carboxylic acid are adjacent. This steric crowding forces the carboxyl group out of coplanarity with the pyridine ring, often shifting the

    
     stretch to higher frequencies compared to planar analogs due to reduced conjugation.
    
  • Absence of Pyrazole N-H: Since the pyrazole is attached via N1, the characteristic sharp

    
     band of free pyrazole (~3400 cm⁻¹) is absent , serving as a negative control for purity.
    
  • H-Bonding Network: The carboxylic acid forms strong dimers (broad O-H band), but intramolecular H-bonding between the acid -OH and the pyrazole N2 is geometrically unfavorable due to the twist, favoring intermolecular dimerization.

MolecularStructure Pyridine Pyridine Core (1600-1400 cm⁻¹ Ring Modes) Acid C3-Carboxylic Acid (1725-1700 cm⁻¹ C=O) Pyridine->Acid Substituted at C3 Pyrazole C2-Pyrazole Substituent (No N-H Stretch) Pyridine->Pyrazole Substituted at C2

Figure 1: Functional group mapping to IR regions. Note the distinct absence of Pyrazole N-H stretching.

Part 2: Comparative FTIR Analysis

To accurately identify the target, we compare it against Nicotinic Acid (the parent scaffold) and 2-(1H-pyrazol-1-yl)pyridine (the decarboxylated analog).

Table 1: Characteristic Band Assignment & Comparison
Vibrational ModeTarget Molecule (2-(1H-pyrazol-1-yl)pyridine-3-COOH)Alternative 1: Nicotinic Acid (Parent Scaffold)Alternative 2: 2-Pyrazolylpyridine (Decarboxylated Analog)Diagnostic Note
O-H Stretch (COOH Dimer)2500–3300 cm⁻¹ (Broad, Strong)2500–3300 cm⁻¹ (Broad, Strong)Absent Confirms presence of -COOH. Broadness indicates dimerization.
C=O Stretch (Carbonyl)1705–1730 cm⁻¹ (Strong, Sharp)1700–1715 cm⁻¹Absent Target often shifts to higher wavenumbers vs. Nicotinic acid due to steric de-conjugation.
C=N / C=C (Ring Breathing)1585–1600 cm⁻¹ (Medium-Strong)1590–1600 cm⁻¹1580–1595 cm⁻¹Overlapping modes from both Pyridine and Pyrazole rings.
N-H Stretch (Pyrazole)Absent AbsentAbsentCritical Purity Check: Appearance of sharp peak at ~3200-3400 cm⁻¹ indicates unreacted pyrazole or ring cleavage.
C-O Stretch (Acid C-OH)1280–1310 cm⁻¹ 1290–1310 cm⁻¹AbsentCoupled with O-H bend; confirms carboxylic acid integrity.
C-H Out-of-Plane (Aromatic)740–770 cm⁻¹ 740–760 cm⁻¹740–760 cm⁻¹Characteristic of ortho/meta substituted pyridines.

Part 3: Detailed Spectral Interpretation

The High-Frequency Region (3500 – 2500 cm⁻¹)
  • Feature: A very broad, jagged absorption envelope centered around 3000 cm⁻¹.

  • Origin: This is the O-H stretching vibration of the carboxylic acid existing as a hydrogen-bonded dimer.[4] It overlaps the aromatic C-H stretches (3000–3100 cm⁻¹).

  • Differentiation: Unlike simple alcohols (sharp band at 3600 cm⁻¹) or amides (doublet at 3300-3500 cm⁻¹), this "fermi resonance" pattern is unique to carboxylic acids.

  • Warning: If you see a sharp peak at ~3500 cm⁻¹, your sample likely contains lattice water (hydrate form) or free moisture.

The Carbonyl Region (1750 – 1650 cm⁻¹)[5]
  • Feature: A single, intense band at 1705–1730 cm⁻¹ .

  • Mechanistic Insight: In standard Nicotinic acid, the C=O is conjugated with the pyridine ring, lowering the frequency to ~1710 cm⁻¹. In the target molecule, the bulky pyrazole ring at position 2 sterically clashes with the carboxylic acid at position 3. This forces the C=O group to rotate out of the pyridine plane, reducing conjugation and increasing the double-bond character, often shifting the peak to slightly higher wavenumbers (closer to 1725-1730 cm⁻¹).

The Fingerprint Region (1600 – 600 cm⁻¹)
  • Ring Modes (1600–1450 cm⁻¹): You will observe 3-4 sharp bands. These are composite vibrations of the Pyridine C=N/C=C and the Pyrazole C=N/C=C. The band at ~1590 cm⁻¹ is typically the strongest aromatic marker.

  • C-O Stretching (1300 cm⁻¹): A strong band corresponding to the C-OH single bond of the acid.

  • Substituent Pattern (< 800 cm⁻¹): The out-of-plane (oop) C-H bending bands are sensitive to substitution patterns. 2,3-disubstituted pyridines typically show strong absorption near 750-770 cm⁻¹ .

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol designed to minimize moisture interference (which obscures the O-H region).

Workflow Diagram

ExperimentalProtocol Sample Solid Sample (Crystalline Powder) Drying Vacuum Dry (40°C, 4h, P₂O₅) Sample->Drying Remove Hydrates Prep Matrix Preparation (KBr Pellet vs ATR) Drying->Prep Measurement FTIR Acquisition (4000-400 cm⁻¹, 32 scans) Prep->Measurement Validation Validation Check: No sharp peak @ 3500 (Water) No sharp peak @ 3300 (NH) Measurement->Validation

Figure 2: Step-by-step FTIR acquisition workflow ensuring data integrity.

Step-by-Step Methodology
  • Pre-Treatment: The carboxylic acid moiety is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or Silica Gel to remove surface water.

  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for speed. Ensure high contact pressure. Note: Peak positions may shift slightly lower (2-5 cm⁻¹) compared to transmission modes.

    • KBr Pellet: Preferred for resolution. Mix 1-2 mg of sample with 200 mg dry KBr. Grind to a fine powder (avoiding excessive pressure which can induce polymorphic transitions).

  • Background Correction: Collect a fresh background spectrum (air for ATR, pure KBr for pellet) immediately before measurement to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹[5]

    • Resolution: 4 cm⁻¹

    • Scans: Minimum 32 (to improve Signal-to-Noise ratio).

Part 5: Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Sharp peak at 3500 cm⁻¹ Free water (moisture)Redry sample; check KBr dryness.
Doublet at 2350 cm⁻¹ Atmospheric CO₂Purge sample chamber with N₂ or re-run background.
Peak at ~3300 cm⁻¹ Unreacted Pyrazole / AmineCheck purity via TLC/HPLC. This suggests the coupling failed or the ring opened.
Broadening of 1700 cm⁻¹ Carboxylate Salt FormationIf the sample was exposed to base, the C=O becomes a COO⁻ (two bands: 1600 & 1400 cm⁻¹). Acidify to restore.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2797657, 2-(1H-Pyrazol-3-yl)pyridine. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra: Carboxylic Acids and Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. Vibrational assignment and FTIR spectra of Nicotinic Acid and Pyrazole Derivatives. (Synthesized data from multiple spectral analysis papers). Retrieved from [Link]

Sources

A Comparative Guide to the Crystallographic Profile of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The three-dimensional structure of a molecule is paramount in understanding its function, reactivity, and potential applications, from materials science to pharmacology. 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a molecule of significant interest, possessing a versatile scaffold combining a pyridine ring, a pyrazole moiety, and a carboxylic acid group. These features make it a prime candidate for use as a ligand in coordination chemistry, a building block for novel pharmaceuticals, and a component in supramolecular assemblies. Despite its importance, a definitive single-crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of February 2026. This guide provides a comprehensive comparative analysis, leveraging crystallographic data from closely related structures to forecast the likely structural characteristics of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid. We will delve into anticipated bond angles, dihedral angles, and, most critically, the hydrogen bonding motifs that are likely to govern its crystal packing. This analysis is coupled with a detailed experimental protocol for researchers aiming to obtain the definitive crystal structure.

The Unresolved Structure: A Molecule of Potential

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid presents a fascinating case study in crystal engineering. The molecule is comprised of three key functional regions:

  • The Pyridine-3-carboxylic acid moiety: This portion of the molecule is analogous to nicotinic acid (Vitamin B3). The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

  • The 1H-pyrazole ring: The pyrazole ring contains a pyrrole-like nitrogen (N-H) which is a hydrogen bond donor, and a pyridine-like nitrogen which is a hydrogen bond acceptor.

  • The Linkage: The linkage between the pyridine C2 position and the pyrazole N1 position introduces a rotational degree of freedom, influencing the overall planarity of the molecule.

The interplay of these groups, particularly their competition and cooperation in forming hydrogen bonds, will dictate the supramolecular structure. Understanding this is crucial for predicting solubility, stability, and interaction with biological targets.

Comparative Crystallographic Analysis

To build a robust hypothesis for the structure of our target molecule, we will analyze the crystal structures of three key comparator compounds, each representing a core component of the target.

Comparator A: The Pyrazolyl-Pyridine Core

To understand the likely orientation of the pyrazole and pyridine rings, we can examine the structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine . In this molecule, the dihedral angle between the pyrazole and pyridine rings is very small, at only 2.2(1)°, indicating a nearly co-planar arrangement. A similar compound, 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine , shows a slightly larger dihedral angle of 11.79 (7)° between its pyrazole and pyridine rings, likely due to the steric bulk of the anthrylmethyl group[1]. Given the lack of a bulky substituent at the pyrazole N1 position in our target molecule, a near-planar conformation is the most probable arrangement.

Comparator B: The Pyridine-Carboxylic Acid Moiety

The crystal structure of Pyridine-3-carboxylic acid (Nicotinic acid) is well-documented[2][3]. Its structure is dominated by a strong intermolecular hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen atom of an adjacent molecule (O-H···N). This head-to-tail arrangement results in the formation of zigzag chains running parallel to the b-axis[2]. This robust and common hydrogen bonding pattern is a strong candidate for a primary interaction in the crystal structure of our target compound.

Comparator C: The Pyrazole-Carboxylic Acid Moiety

For insights into the hydrogen bonding potential of the pyrazole N-H group in the presence of a carboxylic acid, we can look to the structure of 1H-Pyrazole-3-carboxylic acid . In its crystal structure, the molecules form dimers through hydrogen bonds between the carboxylic acid groups (O-H···O). Additionally, the pyrazole N-H group of one molecule forms a hydrogen bond with the pyridine-like nitrogen of a neighboring molecule (N-H···N), creating chains of these dimers.

Data Synthesis and Comparison

The table below summarizes the key crystallographic features of our comparator molecules to provide a basis for predicting the structure of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

Feature2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine[1]Pyridine-3-carboxylic acid (Nicotinic Acid)[3]1H-Pyrazole-3-carboxylic acid (Hypothetical)2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid (Predicted)
Space Group Monoclinic, P2₁/cMonoclinic, P2₁/cLikely MonoclinicLikely Monoclinic (e.g., P2₁/c)
Key H-Bond Motif Weak C-H···N interactionsO-H···N (acid-pyridine) chainO-H···O (acid dimer) and N-H···N (pyrazole chain)O-H···N (intramolecular or intermolecular) or O-H···O dimer
Dihedral Angle 11.79 (7)° (Pyrazole-Pyridine)N/AN/AExpected to be small (<15°), promoting planarity
Key Supramolecular Synthon Stacking of aromatic ringsCatemer (chain)Dimer and Catemer (chain)Likely a combination of acid-pyridine and pyrazole-pyrazole interactions

Predicted Supramolecular Structure and Interactions

Based on the comparative analysis, we can postulate the most probable supramolecular synthons for 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid. A key consideration is the potential for intramolecular versus intermolecular hydrogen bonding. An intramolecular hydrogen bond could form between the carboxylic acid's O-H group and the pyridine-like nitrogen of the pyrazole ring. However, the formation of more stable intermolecular hydrogen bonds is more likely.

The most probable scenario involves the formation of a hydrogen-bonded dimer via the carboxylic acid groups (an R²₂(8) motif), a very common and stable arrangement for carboxylic acids. The pyrazole N-H and the pyridine nitrogen would then be available to form further intermolecular hydrogen bonds, linking these dimers into chains or sheets.

G Hypothetical Supramolecular Synthons cluster_0 Molecule A cluster_1 Molecule B a_pyridine Pyridine a_cooh COOH a_pyridine->a_cooh C-C a_pyrazole Pyrazole (N-H) a_pyridine->a_pyrazole C-N b_cooh COOH a_cooh->b_cooh R²₂(8) Dimer (O-H···O) b_pyridine Pyridine b_pyridine->b_cooh C-C b_pyrazole Pyrazole (N-H) b_pyridine->b_pyrazole C-N b_pyrazole->a_pyridine Chain (N-H···N) G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_solve Structure Determination synthesis Synthesis purification Purification (Recrystallization) synthesis->purification screening Screening (Solvents, Techniques) purification->screening optimization Optimization screening->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution (e.g., SHELXT) data_processing->solution refinement Refinement (e.g., SHELXL) solution->refinement validation Validation (checkCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: A typical workflow for obtaining a single-crystal X-ray structure.

Conclusion

While the definitive crystal structure of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid remains to be determined, a detailed comparative analysis of its constituent fragments provides a strong basis for predicting its key structural features. We anticipate a nearly planar molecule that forms robust hydrogen-bonded dimers through its carboxylic acid groups, with these dimers further linked into extended networks by interactions involving the pyrazole and pyridine nitrogen atoms. The provided experimental guide offers a clear pathway for researchers to obtain and solve this scientifically valuable crystal structure, which will undoubtedly provide deeper insights into the properties and potential of this versatile molecule.

References

  • Wright, W. B., & King, G. S. D. (1953). The crystal structure of nicotinic acid. Acta Crystallographica, 6(4), 305-311.
  • Al-Hourani, B. J., Banert, K., Walfort, B., & Lang, H. (2006). Crystal Structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl] pyridine. Analytical Sciences: X-ray Structure Analysis Online, 22(1), x275-x276.
  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Liu, G., Zhang, J.-G., & Yang, G. (2009). 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2624. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.